Tetramethylammonium tetrafluoroborate

Catalog No.
S599508
CAS No.
661-36-9
M.F
C4H12BF4N
M. Wt
160.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylammonium tetrafluoroborate

CAS Number

661-36-9

Product Name

Tetramethylammonium tetrafluoroborate

IUPAC Name

tetramethylazanium;tetrafluoroborate

Molecular Formula

C4H12BF4N

Molecular Weight

160.95 g/mol

InChI

InChI=1S/C4H12N.BF4/c1-5(2,3)4;2-1(3,4)5/h1-4H3;/q+1;-1

InChI Key

XWFABLFRYCHILB-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.C[N+](C)(C)C

Synonyms

T-MeA T-FB, tetramethylammonium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.C[N+](C)(C)C

Tetramethylammonium tetrafluoroborate is a quaternary ammonium salt characterized by the presence of a positively charged tetramethylammonium cation and a negatively charged tetrafluoroborate anion. Its molecular formula is C4H12BF4N\text{C}_4\text{H}_{12}\text{BF}_4\text{N}, and it typically appears as white crystals or a crystalline powder. This compound is notable for its role as a phase transfer catalyst in various organic

Ionic Liquid Properties

  • High thermal stability: TMATF boasts a melting point above 300°C, making it suitable for high-temperature applications in research involving molten salts or ionic liquids [].
  • Non-coordinating anion: The tetrafluoroborate (BF4-) anion is weakly coordinating, meaning it minimally interacts with other molecules. This property is crucial in studies where minimal interference from the counterion is desired [].

Applications in Electrochemistry

  • Electrolyte for battery research: TMATF can be employed as an electrolyte component in research on lithium-ion batteries and other electrochemical devices due to its good conductivity and stability [].
  • Electrolyte for electrodeposition: TMATF can be used as an electrolyte in electrodeposition experiments, allowing researchers to study the deposition of various materials on electrode surfaces [].

Applications in Material Science

  • Ionic liquid precursor: TMATF can be used as a precursor for the synthesis of other ionic liquids with specific properties tailored for various research purposes [].
  • Solid-state electrolyte: TMATF can be incorporated into solid-state electrolytes for research on safer and more efficient batteries [].

Other Applications

  • Organic synthesis: TMATF finds use as a catalyst or reaction medium in specific organic synthesis reactions [].
  • NMR spectroscopy: TMATF can be employed as a supporting electrolyte in certain Nuclear Magnetic Resonance (NMR) spectroscopy experiments [].
, primarily involving the formation of organofluorine compounds. It can act as a source of tetrafluoroborate ions, which are useful in nucleophilic substitutions and other transformations. For example, it can be utilized in the catalytic reduction of 1,6-dihalohexanes using nickel(i) salen complexes . Moreover, it has been studied for its electrochemical properties in double-layer capacitors, where it enhances ionic conductivity and stability .

Tetramethylammonium tetrafluoroborate can be synthesized through several methods:

  • Neutralization Reaction: Reacting tetramethylammonium hydroxide with boron trifluoride yields tetramethylammonium tetrafluoroborate.
  • Ion Exchange: This method involves exchanging ions from an existing quaternary ammonium salt with tetrafluoroborate ions.
  • Crystallization: Following synthesis, the compound can be purified through recrystallization from solvents like methanol or ethyl acetate
    In C-F Bond-Forming ..." class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/2073-4344/12/2/233" rel="nofollow noopener" target="_blank">

    Uniqueness

    The uniqueness of tetramethylammonium tetrafluoroborate lies in its small size and high ionic conductivity, making it particularly effective for applications in electrochemical systems compared to larger quaternary ammonium salts. Its ability to facilitate phase transfer reactions while maintaining stability under various conditions further distinguishes it from similar compounds .

Studies on tetramethylammonium tetrafluoroborate often focus on its interactions within electrochemical systems and organic reactions. Research indicates that it can influence the solvation dynamics of ionic species in solution, affecting reaction rates and mechanisms. For instance, variations in solvent polarity can alter the aggregation state of tetramethylammonium cations and tetrafluoroborate anions, impacting their reactivity

Tetramethylammonium tetrafluoroborate shares similarities with other quaternary ammonium salts and tetrafluoroborates. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Tetraethylammonium tetrafluoroborateC8H20BF4N\text{C}_8\text{H}_{20}\text{BF}_4\text{N}Larger ethyl groups; used similarly as a phase transfer catalyst
Trimethylbenzylammonium tetrafluoroborateC10H14BF4N\text{C}_{10}\text{H}_{14}\text{BF}_4\text{N}Contains a benzyl group; exhibits different solubility properties
Benzyltrimethylammonium tetrafluoroborateC10H14BF4N\text{C}_{10}\text{H}_{14}\text{BF}_4\text{N}Exhibits unique reactivity due to the presence of the benzyl group

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.73%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.73%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

661-36-9

Wikipedia

Tetramethylammonium tetrafluoroborate

Dates

Modify: 2023-08-15

Explore Compound Types